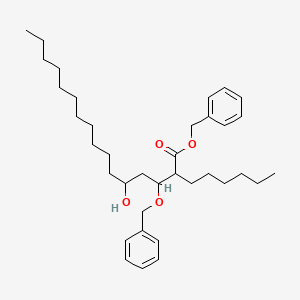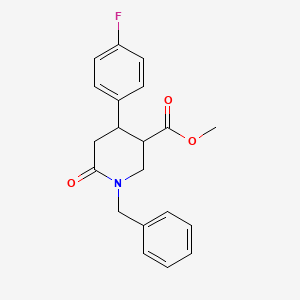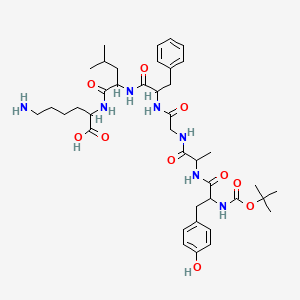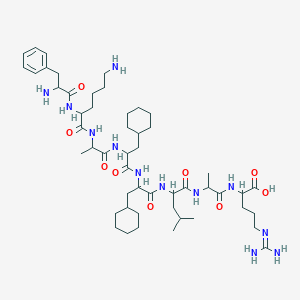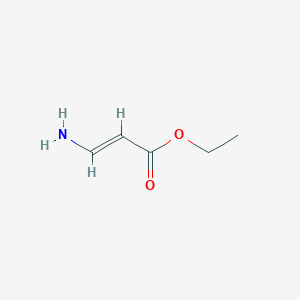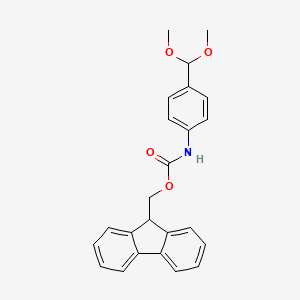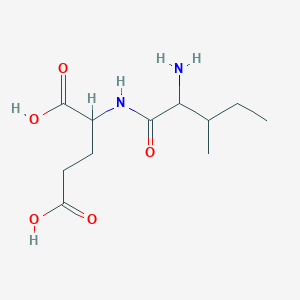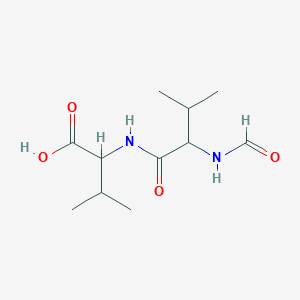
For-val-val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
For-val-val-OH, also known as N-α-Fluorenylmethoxycarbonyl-L-valine, is a compound commonly used in peptide synthesis. It is a derivative of the amino acid valine and is often utilized in the solid-phase synthesis of peptides due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
For-val-val-OH is typically synthesized through the protection of the amino group of valine with the fluorenylmethoxycarbonyl (Fmoc) group. The process involves the reaction of valine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
For-val-val-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of valine, such as oxo-valine, alcohol-valine, and substituted valine compounds .
Scientific Research Applications
For-val-val-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: this compound is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biopolymers
Mechanism of Action
For-val-val-OH exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of valine, allowing for selective reactions at other functional groups. During peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions. This mechanism ensures the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Ac-Val-OH: N-α-Acetyl-L-valine, another protected valine derivative used in peptide synthesis.
Boc-Val-OH: N-α-tert-Butoxycarbonyl-L-valine, a commonly used protecting group for valine in peptide synthesis.
Fmoc-D-Val-OH: The D-enantiomer of For-val-val-OH, used in the synthesis of D-peptides.
Uniqueness
This compound is unique due to its high stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the protection and deprotection steps need to be efficient and selective .
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[(2-formamido-3-methylbutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)8(12-5-14)10(15)13-9(7(3)4)11(16)17/h5-9H,1-4H3,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
XGQOCGNBJHJUET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
